Cas no 82827-08-5 (5-nitro-1(2H)-isoquinolinone)

5-nitro-1(2H)-isoquinolinone structure
5-nitro-1(2H)-isoquinolinone structure
Nome do Produto:5-nitro-1(2H)-isoquinolinone
N.o CAS:82827-08-5
MF:C9H6N2O3
MW:190.15554189682
MDL:MFCD00232024
CID:730529
PubChem ID:231378

5-nitro-1(2H)-isoquinolinone Propriedades químicas e físicas

Nomes e Identificadores

    • 5-nitroisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,5-nitro-
    • 5-Nitro-2H-isoquinolin-1-one
    • 5-nitro-1(2H)-isoquinolinone
    • 5-Nitroisocarbostyril
    • 5-nitroisocarbostyryl
    • 5-nitroisoquinoline-1(2H)-one
    • 5-nitroisoquinolinone
    • 5-Nitroisoquinolin-1-ol
    • 5-Nitro-1(2H)-isoquinolinone (ACI)
    • Isocarbostyril, 5-nitro- (6CI, 7CI)
    • NSC 27502
    • SMR000337884
    • 5-nitroisoquinolone
    • 10B-099
    • Z1198152453
    • EN300-199687
    • CHEMBL1507000
    • 82827-08-5
    • HMS2600H12
    • 5-Nitroisoquinolin-1 (2H)-one
    • NSC-27502
    • NSC27502
    • MLS000755861
    • AKOS001577956
    • AB05013
    • GMDPUTAUKHHDCI-UHFFFAOYSA-N
    • MFCD00232024
    • F11849
    • 5-NITRO-1,2-DIHYDROISOQUINOLIN-1-ONE
    • SCHEMBL307488
    • DB-075882
    • AKOS015965616
    • DTXSID60282704
    • CS-0131950
    • Oprea1_757115
    • MDL: MFCD00232024
    • Inchi: 1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12)
    • Chave InChI: GMDPUTAUKHHDCI-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=C(C=2C=CN1)[N+](=O)[O-]

Propriedades Computadas

  • Massa Exacta: 190.03800
  • Massa monoisotópica: 190.03784206g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 295
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 74.9Ų
  • XLogP3: 1.2

Propriedades Experimentais

  • Densidade: 1.419
  • Ponto de Fusão: 252-254 ºC
  • Ponto de ebulição: 479.1±45.0 °C at 760 mmHg
  • Ponto de Flash: 243.5±28.7 °C
  • PSA: 78.68000
  • LogP: 1.95950
  • Pressão de vapor: 0.0±1.2 mmHg at 25°C

5-nitro-1(2H)-isoquinolinone Informações de segurança

5-nitro-1(2H)-isoquinolinone Dados aduaneiros

  • CÓDIGO SH:2933790090
  • Dados aduaneiros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

5-nitro-1(2H)-isoquinolinone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
K06947-1g
5-nitroisoquinolin-1(2H)-one
82827-08-5 97%
1g
$430 2024-07-28
abcr
AB289519-1 g
5-Nitroisoquinolin-1(2H)-one
82827-08-5
1g
€847.40 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202590-250mg
5-Nitroisoquinolin-1(2H)-one
82827-08-5 97%
250mg
¥979.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202590-1g
5-Nitroisoquinolin-1(2H)-one
82827-08-5 97%
1g
¥2391.00 2024-07-28
TRC
N498065-100mg
5-nitro-1(2H)-isoquinolinone
82827-08-5
100mg
$ 340.00 2022-06-03
Enamine
EN300-199687-10.0g
5-nitro-1,2-dihydroisoquinolin-1-one
82827-08-5 95%
10.0g
$2162.0 2023-02-15
Enamine
EN300-199687-5g
5-nitro-1,2-dihydroisoquinolin-1-one
82827-08-5 95%
5g
$1188.0 2023-09-16
Enamine
EN300-199687-1g
5-nitro-1,2-dihydroisoquinolin-1-one
82827-08-5 95%
1g
$408.0 2023-09-16
Aaron
AR008IZD-100mg
5-nitro-1(2H)-isoquinolinone
82827-08-5 98%
100mg
$62.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHA177-1g
5-nitro-2H-isoquinolin-1-one
82827-08-5 95%
1g
¥1994.0 2024-04-17

5-nitro-1(2H)-isoquinolinone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  0 °C → rt; 3 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium bicarbonate ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  15 h, reflux
Referência
Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift
Thorat, Shivaji A.; et al, Journal of Medicinal Chemistry, 2021, 64(1), 370-384

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sulfur trioxide ,  Sulfuric acid ,  Nitric acid Solvents: Water
Referência
Regioselectivity of the amination of some nitroisoquinolines by liquid ammonia/potassium permanganate
Wozniak, Marian; et al, Liebigs Annalen der Chemie, 1990, (7), 653-7

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0.25 h, rt; 5 h, rt
1.2 Reagents: Sodium azide Solvents: Acetone ;  2 h, 0 °C
2.1 Catalysts: Mercuric acetate Solvents: 1,2-Dichlorobenzene ;  30 h, reflux
Referência
Synthesis and mechanistic study of isoquinolinones from cinnamoyl azides
Chuang, Ta-Hsien; et al, Journal of the Chinese Chemical Society (Taipei, 2006, 53(2), 413-420

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Diethyl ether ,  Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: 1,2-Dichloroethane
3.2 Reagents: Water
Referência
A new synthetic route to isoquinolin-1(2H)-one derivatives from 3-hydroxyphthalide
Sugimoto, Akiko; et al, Synthesis, 1995, (4), 431-4

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referência
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Dimethylformamide ;  16 h, reflux
1.2 Reagents: Silica Solvents: Hexane ,  Ethyl acetate
1.3 Reagents: Ammonia Solvents: 2-Methoxyethanol ;  4 h, reflux
Referência
Reductive cyclization of 2-cyanomethyl-3-nitrobenzoates
Woon, Esther C. Y.; et al, Letters in Organic Chemistry, 2006, 3(8), 619-621

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
Referência
Reductive cyclization of 2-cyanomethyl-3-nitrobenzoates
Woon, Esther C. Y.; et al, Letters in Organic Chemistry, 2006, 3(8), 619-621

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Benzamide, 2-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)-N-[3-(triethoxys… ,  TCL 40100 Solvents: Acetonitrile ;  18 h, 30 - 35 °C
Referência
Polydopamine-Coated Polyurethane Foam as a Structured Support for the Development of an Easily Reusable Heterogeneous Photocatalyst Based on Eosin Y
Peng, Han; et al, Catalysts, 2023, 13(3),

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Mercuric acetate Solvents: 1,2-Dichlorobenzene ;  30 h, reflux
Referência
Synthesis and mechanistic study of isoquinolinones from cinnamoyl azides
Chuang, Ta-Hsien; et al, Journal of the Chinese Chemical Society (Taipei, 2006, 53(2), 413-420

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol
2.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: 1,2-Dichloroethane
2.2 Reagents: Water
Referência
A new synthetic route to isoquinolin-1(2H)-one derivatives from 3-hydroxyphthalide
Sugimoto, Akiko; et al, Synthesis, 1995, (4), 431-4

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  40 h, 100 °C
Referência
5-Benzamidoisoquinolin-1-ones and 5-(ω-Carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2)
Sunderland, Peter T.; et al, Journal of Medicinal Chemistry, 2011, 54(7), 2049-2059

Synthetic Routes 12

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referência
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Regioselectivity of the amination of some nitroisoquinolines by liquid ammonia/potassium permanganate
Wozniak, Marian; et al, Liebigs Annalen der Chemie, 1990, (7), 653-7

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: 1,2-Dichloroethane
1.2 Reagents: Water
Referência
A new synthetic route to isoquinolin-1(2H)-one derivatives from 3-hydroxyphthalide
Sugimoto, Akiko; et al, Synthesis, 1995, (4), 431-4

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Benzoyl peroxide ,  Bromine Solvents: Carbon tetrachloride ;  49 h, reflux
2.1 Solvents: Acetonitrile ;  4 h, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
Referência
Reductive cyclization of 2-cyanomethyl-3-nitrobenzoates
Woon, Esther C. Y.; et al, Letters in Organic Chemistry, 2006, 3(8), 619-621

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Chloroform ;  reflux
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C
3.1 Reagents: Acetic acid ;  100 °C
Referência
Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors
Yao, Haiping; et al, Pharmazie, 2021, 76(4), 132-137

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Acetonitrile ;  4 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
Referência
Reductive cyclization of 2-cyanomethyl-3-nitrobenzoates
Woon, Esther C. Y.; et al, Letters in Organic Chemistry, 2006, 3(8), 619-621

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Dimethylformamide dimethyl acetal Solvents: Dimethylformamide
2.1 Reagents: Ammonia
Referência
Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones
Matsui, Toshiaki; et al, Journal of Medicinal Chemistry, 1992, 35(18), 3307-19

5-nitro-1(2H)-isoquinolinone Raw materials

5-nitro-1(2H)-isoquinolinone Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82827-08-5)5-nitro-1(2H)-isoquinolinone
A1178947
Pureza:99%/99%/99%/99%/99%
Quantidade:25.0g/10.0g/5.0g/1.0g/500.0mg
Preço ($):2289.0/1145.0/687.0/229.0/153.0